molecular formula C13H21N3O4 B12791273 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl- CAS No. 71647-48-8

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-

Cat. No.: B12791273
CAS No.: 71647-48-8
M. Wt: 283.32 g/mol
InChI Key: YEHNTVJCYFUEDB-UHFFFAOYSA-N
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Description

“5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-” is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-” typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives and triazole precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts like palladium or copper.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes:

    Purification: Techniques like recrystallization or chromatography.

    Safety Measures: Handling of hazardous reagents and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.

    Pyridazine Derivatives: Compounds with variations in the pyridazine ring.

Uniqueness

“5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-5,8-bis(2-hydroxyethyl)-2-methyl-” is unique due to its specific substitution pattern and the presence of hydroxyethyl and methyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

71647-48-8

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

1,7-bis(2-hydroxyethyl)-4-methyl-2,4,6-triazatricyclo[5.2.2.02,6]undecane-3,5-dione

InChI

InChI=1S/C13H21N3O4/c1-14-10(19)15-12(6-8-17)2-3-13(5-4-12,7-9-18)16(15)11(14)20/h17-18H,2-9H2,1H3

InChI Key

YEHNTVJCYFUEDB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C3(CCC(N2C1=O)(CC3)CCO)CCO

Origin of Product

United States

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